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Compound of Interest

Compound Name: 2-Acetamido-6-methylpyridine

Cat. No.: B189426

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 2-Acetamido-6-methylpyridine (IUPAC Name: N-(6-methylpyridin-2-yl)acetamide;
CAS No: 5327-33-3). The information herein is curated for researchers, scientists, and
professionals in the field of drug development and chemical synthesis. This document
summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data, outlines the experimental protocols for their acquisition, and presents a logical workflow
for the spectroscopic analysis of this compound.

Compound Identification
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Identifier Value
IUPAC Name N-(6-methylpyridin-2-yl)acetamide
Synonyms 2-Acetamido-6-picoline, 6-Acetamido-2-picoline
CAS Number 5327-33-3
Molecular Formula CsH10N20
Molecular Weight 150.18 g/mol
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Spectroscopic Data Summary

The following tables present a summary of the expected spectral data for 2-Acetamido-6-
methylpyridine. This data is based on established spectroscopic principles and analysis of the
closely related isomer, N-(4-methylpyridin-2-yl)acetamide, due to the limited availability of
directly published experimental spectra for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted 'H NMR Spectral Data

Solvent: Chloroform-d (CDCls)
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
~8.0 d 1H Pyridine H-3
~7.6 t 1H Pyridine H-4
~6.8 d 1H Pyridine H-5
~2.5 S 3H Pyridine -CHs
~2.2 s 3H Acetyl -CHs
~8.2 (broad) s 1H Amide N-H

Table 2: Predicted 13C NMR Spectral Data

Solvent: Chloroform-d (CDCls)

Chemical Shift (8) ppm Assighment
~169.0 C=0 (Amide)
~157.0 Pyridine C-6
~151.0 Pyridine C-2
~139.0 Pyridine C-4
~118.0 Pyridine C-5
~109.0 Pyridine C-3
~24.0 Pyridine -CHs
~24.0 Acetyl -CHs

Infrared (IR) Spectroscopy

Table 3: Key FTIR Absorption Bands

Sample Preparation: Attenuated Total Reflectance (ATR)
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Wavenumber (cm~?)

Intensity

Assignment

~3300 Strong, Broad N-H Stretch (Amide)
~3050 Medium Aromatic C-H Stretch
~2950 Medium Aliphatic C-H Stretch
~1680 Strong C=0 Stretch (Amide I)

N-H Bend (Amide Il) / C=C
~1580 Strong o )

Stretch (Pyridine ring)
~1470 Strong C=N Stretch (Pyridine ring)
~1250 Strong C-N Stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation Data
lonization Method: Electron lonization (EI)
m/z Predicted Fragment lon Description
150 [CsH10N20]*e Molecular lon (M*e)

Loss of a methyl radical from
135 [M - CHs]*

the acetyl group

Loss of neutral ketene via
108 [M - C2H20]*e

McLafferty rearrangement

6-methyl-2-aminopyridine
93 [CsHsN-CHs]*+

fragment
43 [CHsCOJ* Acetyl cation

Experimental Protocols

The methodologies outlined below describe standard procedures for the acquisition of the

spectral data presented.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of 2-Acetamido-6-methylpyridine is dissolved
in ~0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS)
as an internal standard.

Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz (or higher) NMR
spectrometer.

'H NMR Acquisition: A standard proton experiment is performed with a pulse angle of 30-45
degrees, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

13C NMR Acquisition: A proton-decoupled 13C experiment is performed with a pulse angle of
45 degrees, a relaxation delay of 2-5 seconds, and acquisition of 1024-4096 scans to
achieve an adequate signal-to-noise ratio.

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal
at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: An FTIR spectrometer equipped with a diamond or germanium Attenuated
Total Reflectance (ATR) accessory is utilized.

Background Collection: A background spectrum of the clean, empty ATR crystal is recorded
to correct for atmospheric CO2z and Hz20, as well as any instrumental artifacts.

Sample Analysis: A small amount of the solid 2-Acetamido-6-methylpyridine is placed
directly onto the ATR crystal, and firm contact is ensured using the instrument's pressure
clamp.

Spectrum Acquisition: The spectrum is typically recorded over a range of 4000-400 cm~1 by
co-adding 16-32 scans at a spectral resolution of 4 cm~1.

Mass Spectrometry (MS)
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e Instrumentation: A mass spectrometer equipped with an Electron lonization (El) source, often
coupled with a Gas Chromatography (GC) system for sample introduction.

o Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such
as methanol or dichloromethane.

o Sample Introduction: The sample can be introduced via a direct insertion probe or through
the GC column. For GC-MS, a 1 yL aliquot is injected into a heated inlet (~250 °C).

« lonization: In the EI source, the gaseous molecules are bombarded with a beam of electrons
(typically at 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: lons are detected, and the resulting signal is processed to generate a mass
spectrum, which plots relative intensity against the m/z ratio.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the structural characterization of 2-
Acetamido-6-methylpyridine using the described spectroscopic techniques.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b189426?utm_src=pdf-body
https://www.benchchem.com/product/b189426?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis Data Interpretation
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Workflow for spectroscopic characterization of a chemical compound.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Acetamido-6-methylpyridine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189426#2-acetamido-6-methylpyridine-spectral-data-
nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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